2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-
Overview
Description
“2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-” is a synthetic organic compound that features a propenamide backbone with a benzodioxole and phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-” typically involves the following steps:
Formation of the Propenamide Backbone: This can be achieved through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a palladium-catalyzed coupling reaction.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure efficient and consistent production.
Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, pressure, and solvent choice are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the propenamide backbone.
Substitution: The phenylethyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
Oxidation Products: May include carboxylic acids or ketones.
Reduction Products: May include amines or alcohols.
Substitution Products: Depending on the substituent introduced, a variety of derivatives can be formed.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism by which “2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-” exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and phenylethyl groups may play a crucial role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (Z)-
- 2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-
Uniqueness
- Structural Features : The (E)-configuration of the propenamide backbone may confer unique chemical and biological properties compared to its (Z)-isomer.
- Reactivity : Differences in reactivity and stability due to the specific arrangement of substituents.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(19-11-10-14-4-2-1-3-5-14)9-7-15-6-8-16-17(12-15)22-13-21-16/h1-9,12H,10-11,13H2,(H,19,20)/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRQWUCOQKDDBC-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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